3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
CAS No.: 2758000-70-1
Cat. No.: VC11534191
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2758000-70-1 |
|---|---|
| Molecular Formula | C11H16O3 |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H16O3/c12-9(13)11-5-10(6-11,7-11)8-1-3-14-4-2-8/h8H,1-7H2,(H,12,13) |
| Standard InChI Key | LDLMKPLBXIGQDH-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1C23CC(C2)(C3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a bicyclo[1.1.1]pentane system, a highly strained hydrocarbon framework with three fused cyclopropane rings. This structure confers exceptional rigidity and three-dimensionality, making it a valuable surrogate for linear or planar groups in drug design . The oxan-4-yl group—a tetrahydropyran ring—is attached at the 3-position, introducing stereoelectronic effects that influence solubility and intermolecular interactions .
Physicochemical Data
Key properties of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 196.24 g/mol | |
| Density | N/A | |
| Boiling Point | N/A | |
| Melting Point | N/A |
While experimental data on density and thermal properties remain unpublished, computational models suggest moderate polarity due to the carboxylic acid and ether functionalities . The lack of reported melting/boiling points may indicate challenges in isolation or characterization under standard conditions.
Synthetic Methodologies
Industrial-Scale Synthesis
A patented route (CN115010593B) outlines a four-step synthesis starting from methyl bicyclo[1.1.1]pentane-1-carboxylate-3-carboxylate :
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Carbonyl Reduction: Borane-mediated reduction of the 3-carboxylate to a hydroxymethyl group (83.5% yield).
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Bromination: Triphenylphosphine and imidazole facilitate bromination of the hydroxymethyl intermediate (78.1% yield).
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Hydrolysis: Lithium hydroxide cleaves the methyl ester to yield the carboxylic acid.
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Dehalogenation: Palladium-catalyzed hydrogenation removes bromine, affording the final product (80.1% yield) .
This route achieves a total yield of 39% with >97% purity, validated at the hundred-gram scale .
Reaction Optimization
Critical parameters include:
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Temperature Control: Reductions and brominations proceed at 0–30°C to prevent side reactions.
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Solvent Selection: Tetrahydrofuran (THF) and ethyl acetate balance reactivity and solubility.
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Catalysis: 10% Pd/C enables efficient dehalogenation under mild hydrogenation conditions .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The bicyclo[1.1.1]pentane moiety serves as a non-classical bioisostere for tert-butyl groups or para-substituted aryl rings, reducing metabolic liabilities while maintaining target engagement . For example, in adenosine receptor antagonists (US20220119412A1), the compound’s rigidity enhances binding affinity to A2A receptors compared to flexible analogs .
Enzyme Inhibition
Preclinical studies highlight its role in indoleamine-2,3-dioxygenase (IDO) inhibition, a target in oncology and immunology. The oxane ring’s electron-rich ether oxygen may modulate enzyme active-site interactions, though mechanistic details remain under investigation .
Stability and Industrial Viability
Scalability and Cost-Efficiency
The patented route uses commercially available reagents (e.g., borane-THF, LiOH) at a cost of ~$150/kg for the final product—a 60% reduction compared to earlier methods .
Future Directions
Structural Diversification
Functionalization at the oxane 4-position (e.g., introducing halogens or amines) could expand therapeutic applications. Computational docking studies predict enhanced IDO1 inhibition with electron-withdrawing substituents .
Drug Delivery Systems
The carboxylic acid group enables conjugation to nanoparticles or prodrugs. Preliminary data show pH-dependent release profiles in simulated gastric fluid, suggesting oral bioavailability potential .
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